molecular formula C8H20Al2O B094521 Tetraethyldialuminoxane CAS No. 1069-83-6

Tetraethyldialuminoxane

Cat. No.: B094521
CAS No.: 1069-83-6
M. Wt: 186.21 g/mol
InChI Key: LWBWGOJHWAARSS-UHFFFAOYSA-N
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Description

Tetraethyldialuminoxane is an organoaluminum compound with the chemical formula (C2H5)2AlOAl(C2H5)2. It is a colorless liquid that is typically used in solution form, often in toluene. This compound is known for its utility in various chemical reactions and industrial applications, particularly as a reagent and catalyst in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetraethyldialuminoxane can be synthesized through the reaction of diethylaluminum chloride with water. The reaction is typically carried out under controlled conditions to prevent the formation of unwanted by-products. The general reaction is as follows:

2(C2H5)2AlCl+H2O(C2H5)2AlOAl(C2H5)2+2HCl2 (C2H5)2AlCl + H2O → (C2H5)2AlOAl(C2H5)2 + 2 HCl 2(C2H5)2AlCl+H2O→(C2H5)2AlOAl(C2H5)2+2HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the careful handling of diethylaluminum chloride and water, often in a solvent such as toluene to control the reaction rate and temperature. The process requires stringent safety measures due to the reactivity of the starting materials and the exothermic nature of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to air or oxygen. This can lead to the formation of aluminum oxides and other by-products.

    Reduction: It can act as a reducing agent in various organic reactions, facilitating the reduction of other compounds.

    Substitution: The ethyl groups in this compound can be substituted with other alkyl or aryl groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Oxygen or air, often at elevated temperatures.

    Reduction: Hydrogen gas or other reducing agents under controlled conditions.

    Substitution: Alkyl or aryl halides in the presence of a catalyst.

Major Products:

    Oxidation: Aluminum oxides and other oxidized aluminum species.

    Reduction: Reduced organic compounds.

    Substitution: New organoaluminum compounds with different alkyl or aryl groups.

Scientific Research Applications

Tetraethyldialuminoxane has a wide range of applications in scientific research:

    Chemistry: It is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. It also serves as a reagent in various organic synthesis reactions.

    Biology: While its direct applications in biology are limited, it can be used in the synthesis of biologically active compounds.

    Medicine: Its role in medicine is primarily indirect, through its use in the synthesis of pharmaceuticals and other medicinal compounds.

    Industry: this compound is used in the production of advanced materials, including polymers and specialty chemicals. It is also employed in the manufacturing of electronic components and coatings.

Mechanism of Action

The mechanism by which tetraethyldialuminoxane exerts its effects is primarily through its ability to act as a Lewis acid. It can accept electron pairs from other molecules, facilitating various chemical reactions. The aluminum centers in the compound can coordinate with different substrates, enabling catalytic activity in polymerization and other reactions.

Comparison with Similar Compounds

    Trimethylaluminum: Another organoaluminum compound used in similar applications but with different reactivity due to the presence of methyl groups instead of ethyl groups.

    Methylaluminoxane: Often used as a co-catalyst in polymerization reactions, it has a different structure and reactivity profile compared to tetraethyldialuminoxane.

    Diethylaluminum chloride: A precursor to this compound, it is used in various synthetic applications but lacks the same catalytic properties.

Uniqueness: this compound is unique in its balance of reactivity and stability, making it a versatile reagent and catalyst in both laboratory and industrial settings. Its ability to undergo various chemical reactions and facilitate the synthesis of complex organic compounds sets it apart from other organoaluminum compounds.

Properties

IUPAC Name

diethylalumanyloxy(diethyl)alumane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C2H5.2Al.O/c4*1-2;;;/h4*1H2,2H3;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBWGOJHWAARSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Al](CC)O[Al](CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20Al2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586826
Record name Tetraethyldialuminoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1069-83-6
Record name Tetraethyldialuminoxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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